molecular formula C10H7N3O B3319547 9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile CAS No. 113950-80-4

9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

Cat. No.: B3319547
CAS No.: 113950-80-4
M. Wt: 185.18 g/mol
InChI Key: HHIFTDQUXJUEBV-UHFFFAOYSA-N
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Description

9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core with a methyl group at position 9, an oxo group at position 4, and a carbonitrile substituent at position 3. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-7-3-2-4-13-9(7)12-6-8(5-11)10(13)14/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIFTDQUXJUEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile typically involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication . This method is efficient, environmentally friendly, and yields good results.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the use of supramolecular catalysts like β-cyclodextrin has been explored for the synthesis of similar compounds. This approach is advantageous due to its biodegradability and reusability .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can lead to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include aldehydes, malanonitrile, and 2-aminopyridine. The reactions are typically carried out in aqueous media under controlled temperature and ultrasonication .

Major Products Formed

Scientific Research Applications

9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. The compound’s keto oxygen atom and nitrogen atoms play crucial roles in binding to metal ions and other molecular targets, facilitating various biochemical reactions . This binding can influence the activity of enzymes and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • The methylthio (-SMe) group at position 2 in analogues enhances electrophilicity, enabling nucleophilic substitutions .
  • Substituents like 4-nitrophenyl () introduce strong electron-withdrawing effects, altering reactivity and stability.

Key Observations :

  • PEG-400 and bleaching earth clay () offer eco-friendly, high-efficiency synthesis compared to traditional organic solvents.
  • Silica sulfuric acid () drastically reduces reaction times (minutes vs. hours) due to strong acid catalysis.

Reactivity and Functionalization

  • Methylthio Group: The -SMe group at position 2 () serves as a leaving group, enabling nucleophilic substitutions with amines, phenols, or active methylene compounds .
  • Carbonitrile Group : The 3-CN group participates in cyclization reactions, forming polycyclic heterocycles (e.g., pyrimido[1,6-a]pyrimidines in ) .
  • Oxo and Imino Groups: The 4-oxo/4-imino moieties influence hydrogen-bonding interactions and tautomerism, affecting solubility and crystallinity .

Physical and Spectral Properties

Compound Melting Point (°C) Key Spectral Data (NMR/IR) References
2-Amino-4-(5-bromo-2-hydroxy-phenyl)-1,4-dihydro-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitrile 234–236 $^1$H NMR (DMSO-d6): δ 8.60 (NH), 5.25 (CH); IR: 2198 cm$^{-1}$ (CN)
2-Amino-4-(4-bromophenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitrile >300 $^1$H NMR (DMSO-d6): δ 5.24 (CH), 7.56–7.62 (ArH); $^{13}$C NMR: δ 52.5 (CH)
6-Hydroxy-4-imino-2-(methylthio)-8-oxo-8,9-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carbonitrile Not reported IR: 2250 cm$^{-1}$ (CN), 1640 cm$^{-1}$ (C=O)

Key Observations :

  • High melting points (>300°C in ) correlate with extended aromatic systems and hydrogen-bonding networks.
  • IR peaks at ~2200 cm$^{-1}$ confirm the presence of carbonitrile groups across derivatives .

Biological Activity

9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile can be described by the following molecular formula:

  • Molecular Formula : C9_9H6_6N4_4O
  • Molecular Weight : 178.17 g/mol

Research indicates that compounds similar to 9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile exhibit various biological activities, primarily through the inhibition of key enzymes and pathways involved in cellular processes.

  • Dihydrofolate Reductase (DHFR) Inhibition :
    • This compound has been shown to inhibit DHFR, an enzyme critical for DNA synthesis and cell proliferation. By reducing tetrahydrofolate levels, it hampers nucleotide synthesis, which is crucial for rapidly dividing cells such as cancer cells .
  • Antiviral Activity :
    • Compounds with a pyrimidine nucleus have demonstrated antiviral properties against orthopoxviruses, indicating potential applications in virology .
  • Antimicrobial Properties :
    • The structural characteristics of pyrido[1,2-a]pyrimidines suggest that they may possess antibacterial properties, making them candidates for further exploration in antimicrobial therapy .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of 9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile.

StudyFindings
Queener et al. (2022)Reported that derivatives of pyrido[2,3-d]pyrimidines showed enhanced inhibition of DHFR compared to non-substituted analogs, suggesting that structural modifications can significantly affect biological activity .
Research on Pyrimidine-Pyrazolone ChimerasHighlighted the antiviral activity against orthopoxviruses, showcasing the importance of pyrimidine derivatives in developing antiviral agents .
Antimicrobial Activity StudiesFound that certain pyrimidine derivatives exhibited significant antibacterial activity, indicating their potential as therapeutic agents against bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
Reactant of Route 2
9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

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